molecular formula C11H15ClN2O B2665788 1-Tert-butyl-3-(4-chlorophenyl)urea CAS No. 53414-33-8

1-Tert-butyl-3-(4-chlorophenyl)urea

Cat. No.: B2665788
CAS No.: 53414-33-8
M. Wt: 226.7
InChI Key: CEFKBUCTZZRAFZ-UHFFFAOYSA-N
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Description

1-Tert-butyl-3-(4-chlorophenyl)urea is an organic compound with the molecular formula C11H15ClN2O It is a derivative of urea, where the hydrogen atoms are replaced by a tert-butyl group and a 4-chlorophenyl group

Preparation Methods

The synthesis of 1-Tert-butyl-3-(4-chlorophenyl)urea typically involves the reaction of tert-butyl isocyanate with 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

1-Tert-butyl-3-(4-chlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the tert-butyl or 4-chlorophenyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Tert-butyl-3-(4-chlorophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activity and interactions with biological molecules.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Tert-butyl-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets. The tert-butyl and 4-chlorophenyl groups may influence its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-Tert-butyl-3-(4-chlorophenyl)urea can be compared with other similar compounds, such as:

    1-Butyl-3-(4-chlorophenyl)urea: Similar structure but with a butyl group instead of a tert-butyl group.

    4-Tert-butyl-N-(4-chlorophenyl)benzamide: Contains a benzamide group instead of a urea group. These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

IUPAC Name

1-tert-butyl-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O/c1-11(2,3)14-10(15)13-9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEFKBUCTZZRAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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